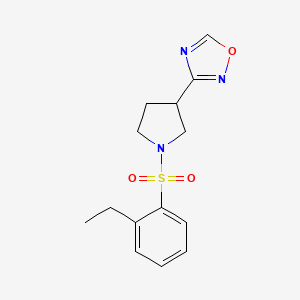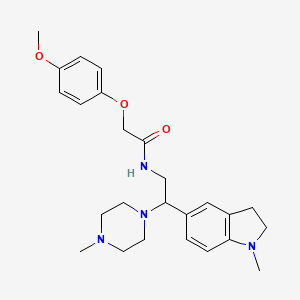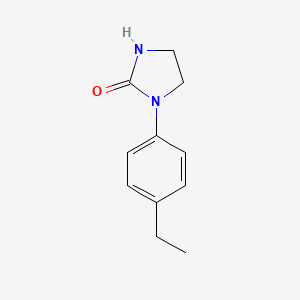![molecular formula C14H23NO4 B2870027 Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate CAS No. 2096992-05-9](/img/structure/B2870027.png)
Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate is a chemical compound with the CAS Number: 2096992-05-9 . It has a molecular weight of 269.34 . The IUPAC name for this compound is ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-5-18-10(16)6-13-7-14(8-13,9-13)15-11(17)19-12(2,3)4/h5-9H2,1-4H3,(H,15,17) . This indicates that the compound has a bicyclic pentane structure with an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The compound also has an ethyl acetate group attached to it.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.34 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Polysubstituted Derivatives : The compound is involved in the synthesis of mono- and bicyclic derivatives via a one-pot condensation process. This synthesis demonstrates the compound's utility in creating complex molecules with high yields, essential for further pharmaceutical and chemical research (Ishmiyarov et al., 2015).
Orthogonally Protected Amino Acids for Edeine Analogs : It serves as a precursor in synthesizing orthogonally protected amino acids, crucial for the synthesis of edeine analogs. This application highlights its role in producing compounds with potential antibacterial properties (Czajgucki et al., 2003).
Applications in Material Science
Aminoalkylation for Building Blocks : The compound is used in aminoalkylation reactions to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This method is vital for creating building blocks for pharmaceuticals, demonstrating the compound's versatility in drug development (Hughes et al., 2019).
Biochemical Research
Generation and Cyclization of Acyl Radicals : In biochemical research, it facilitates the generation and cyclization of acyl radicals from thiol esters under tin-free conditions. This process is crucial for synthesizing cycloalkanones, a class of compounds with potential applications in medicinal chemistry and materials science (Crich & Hao, 1997).
GC-MS Characterization of Phytochemical Constituents : The compound has been characterized in studies involving gas chromatography-mass spectrometry (GC-MS) to understand its role in natural product chemistry, particularly in identifying bioactive constituents in plants. This application is crucial for discovering new drugs and understanding plant biochemistry (Hamidi, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate are currently unknown . This compound is a derivative of amino acids, which are fundamental building blocks of proteins and play crucial roles in numerous biological processes .
Mode of Action
As an amino acid derivative, it may interact with its targets through various mechanisms, such as binding to receptors or enzymes, modulating protein function, or participating in biochemical reactions .
Biochemical Pathways
As an amino acid derivative, it could potentially influence protein synthesis, metabolism, and other processes involving amino acids .
Pharmacokinetics
These properties are critical for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As an amino acid derivative, it may influence protein structure and function, cellular metabolism, and other biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate . These factors may include pH, temperature, presence of other molecules, and cellular context .
properties
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-10(16)6-13-7-14(8-13,9-13)15-11(17)19-12(2,3)4/h5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUCSCPUFOFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC(C1)(C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)



![N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazino]acetamide](/img/structure/B2869957.png)



![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)
![N-cyclohexyl-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2869963.png)
![6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2869964.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2869967.png)